![molecular formula C24H22N2O3S B2678633 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide CAS No. 313241-80-4](/img/structure/B2678633.png)
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed along with the molecular docking studies of selected compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques such as IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
- Abstract : Recent research has focused on benzothiazole-based anti-tubercular compounds. These molecules were synthesized using various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. In vitro and in vivo studies demonstrated their inhibitory activity against Mycobacterium tuberculosis. Researchers compared their potency with standard reference drugs .
- Abstract : Some derivatives of this compound have been evaluated for anticonvulsant activity. Notably, compounds 3n and 3q showed significant effects, with higher protective indices than phenobarbital and valproate .
- Abstract : In vitro studies assessed the antifungal activity of certain derivatives (4a–v) against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. Comparisons were made with the commercial fungicide propiconazole .
- Abstract : One specific compound exhibited highly potent anti-inflammatory and analgesic activities .
- Abstract : A related compound, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one , was synthesized and crystallized. The synthetic pathway involved refluxing N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with salicylaldehyde in ethanol .
Anti-Tubercular Activity
Anticonvulsant Properties
Antifungal Activity
Anti-Inflammatory and Analgesic Effects
Chromenone Derivatives
Safety and Hazards
While specific safety and hazards information for “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide” is not available, general precautions should be taken while handling any chemical compounds. This includes avoiding prolonged exposure, not breathing dust or vapor, and using caution when handling .
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-2-3-14-29-18-11-8-16(9-12-18)23(28)25-17-10-13-21(27)19(15-17)24-26-20-6-4-5-7-22(20)30-24/h4-13,15,27H,2-3,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPKCPUXRIYGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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